Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- is a synthetic organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties.
Vorbereitungsmethoden
The synthesis of Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- typically involves the reaction of a heptanoic acid derivative with diethylamine in the presence of a fluorinating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of fluorine atoms . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group into an amine group, using reagents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorination on the chemical properties of fatty amides.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The compound may also disrupt cellular processes by integrating into lipid membranes, affecting their fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- can be compared with other similar compounds, such as:
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-: This compound has one additional fluorine atom, which may further enhance its chemical stability and reactivity.
Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-: Another similar compound with a slightly different fluorination pattern, affecting its physical and chemical properties.
The uniqueness of Heptanamide, N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- lies in its specific fluorination pattern, which imparts distinct properties compared to other fluorinated amides.
Eigenschaften
CAS-Nummer |
60895-94-5 |
---|---|
Molekularformel |
C11H11F12NO |
Molekulargewicht |
401.19 g/mol |
IUPAC-Name |
N,N-diethyl-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide |
InChI |
InChI=1S/C11H11F12NO/c1-3-24(4-2)6(25)8(16,17)10(20,21)11(22,23)9(18,19)7(14,15)5(12)13/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
XHKLCGDQLOXJRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.